(2-Nitro-phenyl)-phenyl-methanone

Voltage stabilizers XLPE insulation Electron affinity

(2-Nitrophenyl)(phenyl)methanone (CAS 2243-79-0), also known as 2-nitrobenzophenone or ortho-nitrobenzophenone, is a nitro-substituted benzophenone derivative with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol. It is one of three constitutional isomers of mononitrobenzophenone, distinguished by the ortho-position of the nitro group relative to the carbonyl on one phenyl ring.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 2243-79-0
Cat. No. B1584098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitro-phenyl)-phenyl-methanone
CAS2243-79-0
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H
InChIKeyUJHSIDUUJPTLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2-Nitrophenyl)(phenyl)methanone (CAS 2243-79-0): Ortho-Nitrobenzophenone Selection Rationale


(2-Nitrophenyl)(phenyl)methanone (CAS 2243-79-0), also known as 2-nitrobenzophenone or ortho-nitrobenzophenone, is a nitro-substituted benzophenone derivative with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol [1]. It is one of three constitutional isomers of mononitrobenzophenone, distinguished by the ortho-position of the nitro group relative to the carbonyl on one phenyl ring [2]. This positional isomerism imparts distinct physicochemical and reactivity profiles that separate it from its meta- and para-substituted analogs in both research and industrial contexts.

Why Generic Nitrobenzophenone Substitution Is Not Scientifically Justified


Nitrobenzophenone isomers are not functionally interchangeable. The ortho-nitro isomer exhibits a unique combination of intramolecular donor-acceptor stabilization, a distinctive mass spectrometric fragmentation pattern (the ortho-effect), and divergent reactivity in reduction and carbon-carbon bond-forming reactions compared to its 3- and 4-nitro counterparts [1][2]. Substituting the meta or para isomer without verifying ortho-specific performance criteria risks synthetic failure, incorrect analytical identification, and loss of the highest electron affinity among benzophenone derivatives—a property critical for voltage stabilizer applications [3]. The quantitative evidence below demonstrates exactly where and why isomer identity governs functional outcomes.

Quantitative Differentiation Evidence: (2-Nitrophenyl)(phenyl)methanone vs. Closest Analogs


Electron Affinity Superiority for High-Voltage Insulation Voltage Stabilizer Applications

In a systematic DFT study (B3LYP/6-311+G(d,p)) of 11 benzophenone derivatives bearing electron-withdrawing (-NO₂, -F, -Cl) and electron-donating (-OH, -CH₃, -NH₂, -OCH₃) substituents, 2-nitrobenzophenone exhibited the highest adiabatic electron affinity (EA) among all compounds evaluated [1]. This property directly correlates with superior electrical resistivity in voltage stabilizer applications, where high EA facilitates efficient electron energy dissipation under high electric fields [1][2]. The ortho-nitro isomer thus outperforms both the 3-nitro and 4-nitro isomers, as well as hydroxy-, methyl-, amino-, methoxy-, fluoro-, and chloro-substituted benzophenones, in this industrially relevant parameter [1].

Voltage stabilizers XLPE insulation Electron affinity Dielectric materials

Ortho-Specific Reformatsky Reaction Inertness: A Go/No-Go Synthetic Criterion

Charleson (1968) demonstrated that 2-nitrobenzophenone fails to react under any Reformatsky conditions with ethyl bromoacetate and zinc, whereas 4-nitrobenzophenone, which also fails under classical Reformatsky conditions, can be successfully converted in excellent yield using a two-step process [1]. This constitutes a definitive go/no-go reactivity gate: if the synthetic route requires Reformatsky condensation to access β,β-diarylhydracrylic acids, the ortho-nitro isomer cannot be used, and the para-isomer is the mandatory alternative. Conversely, if the ortho-isomer is intentionally retained for its inertness toward organozinc reagents, this property becomes a protective feature in orthogonal synthetic strategies [1].

Reformatsky reaction Organozinc chemistry β-Hydroxyester synthesis Ortho-substituent effect

Mass Spectrometric Ortho-Effect for Unambiguous Isomer Identification

The mass spectrum of 2-nitrobenzophenone exhibits a characteristic ortho-effect—a fragmentation pattern not observed in the 3-nitro or 4-nitro isomers [1]. This effect arises from a sterically hindered planar ground-state conformation stabilized by an intramolecular donor-acceptor interaction between the ortho-nitro group and the carbonyl oxygen [1][2]. The unique fragmentation signature enables unambiguous identification and quantification of the ortho-isomer in mixtures, a capability that the meta- and para-isomers do not provide. IR spectroscopic studies across the full series of monosubstituted benzophenones (2-, 3-, 4-NO₂; 2-, 3-, 4-Cl; 2-, 3-, 4-NH₂) further confirm that the ortho-nitro substitution produces distinct carbonyl frequency shifts not replicated by other positional isomers [3].

Mass spectrometry Ortho-effect Isomer differentiation Fragmentation pattern

Ortho-Specific Reductive Cyclization to 3-Phenylanthranil via Triethyl Phosphite

Treatment of 2-nitrobenzophenone with undiluted triethyl phosphite yields 3-phenylanthranil (2,1-benzisoxazole) in moderate yields via reductive cyclization—a reaction that is impossible for the 3-nitro and 4-nitro isomers because the ortho relationship between the nitro group and the carbonyl is mechanistically required for ring closure [1][2]. The reaction proceeds with yields of approximately 55% for successful ring closures in this class [2]. This ortho-specific transformation provides a direct route to the anthranil scaffold, a valuable intermediate for benzodiazepinone-type pharmaceuticals and other nitrogen-containing heterocycles [1].

Anthranil synthesis Reductive cyclization Heterocyclic chemistry Triethyl phosphite

Melting Point Differentiation for Purification and Formulation

The melting point of 2-nitrobenzophenone is 105 °C, which differs substantially from both the 3-nitro isomer (92–94 °C) and the 4-nitro isomer (136–138 °C) [1]. This 13 °C gap relative to the meta isomer and 33 °C gap relative to the para isomer provide a practical basis for isomer identification, purity assessment by mixed melting point determination, and selection of crystallization conditions during purification [1]. A melting point significantly deviating from 105 °C for a sample labeled as CAS 2243-79-0 serves as an immediate indicator of isomer contamination or misidentification .

Melting point Isomer purity Crystallization Physicochemical characterization

Evidence-Backed Procurement Scenarios for (2-Nitrophenyl)(phenyl)methanone


Voltage Stabilizer Development for Crosslinked Polyethylene (XLPE) High-Voltage Cable Insulation

Procurement of 2-nitrobenzophenone (CAS 2243-79-0) is indicated when developing grafted voltage stabilizers for XLPE insulation materials, where its highest electron affinity among substituted benzophenones—exceeding unsubstituted benzophenone by ~0.35 eV—directly translates into superior electrical resistivity and electron energy dissipation capacity under high-field conditions [1]. The 3-nitro and 4-nitro isomers, along with all electron-donating-substituted benzophenones, exhibit lower electron affinities and are therefore suboptimal for this application.

Ortho-Nitrobenzophenone as Analytical Reference Standard for Isomer-Specific Mass Spectrometric Detection

The characteristic ortho-effect in the electron impact mass spectrum of 2-nitrobenzophenone—absent in 3- and 4-nitro isomers—makes it essential as a certified reference standard for isomer identification in environmental monitoring, synthetic impurity profiling, and forensic analysis [1]. Laboratories requiring unambiguous isomer assignment should procure the ortho-isomer specifically, as the meta and para isomers produce similar fragmentation patterns that do not permit reliable differentiation.

Synthetic Precursor for 3-Phenylanthranil and Derived Heterocyclic Scaffolds

2-Nitrobenzophenone is the requisite starting material for reductive cyclization to 3-phenylanthranil (2,1-benzisoxazole) using triethyl phosphite, yielding the heterocycle in ~55% yield [1]. This transformation is mechanistically impossible for the 3-nitro and 4-nitro isomers. Medicinal chemistry programs targeting benzodiazepinone analogs, anthranil-based bioactive molecules, or ortho-aminobenzophenone intermediates should specify CAS 2243-79-0 explicitly to avoid procurement of non-functional isomers.

Research Tool for Studying Ortho-Substituent Effects in Benzophenone Photophysics and Electrochemistry

The ortho-nitro group in 2-nitrobenzophenone creates a unique intramolecular donor-acceptor complex that influences ground-state conformation, carbonyl vibrational frequency, triplet-state energies, and reduction potentials in ways not replicated by meta or para substitution [1][2]. Researchers investigating merostabilization, captodative effects, or ortho-specific photochemical behavior should procure this specific isomer, as it provides a distinct electronic environment that enables structure-reactivity relationship studies inaccessible with other nitrobenzophenone isomers.

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